molecular formula C24H23NO B14277535 N,N-Dibenzyl-3-(prop-2-en-1-yl)benzamide CAS No. 138385-31-6

N,N-Dibenzyl-3-(prop-2-en-1-yl)benzamide

Cat. No.: B14277535
CAS No.: 138385-31-6
M. Wt: 341.4 g/mol
InChI Key: PIEACACOVRPIIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dibenzyl-3-(prop-2-en-1-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two benzyl groups attached to the nitrogen atom and a prop-2-en-1-yl group attached to the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibenzyl-3-(prop-2-en-1-yl)benzamide typically involves the reaction of benzylamine with an appropriate benzoyl chloride derivative under basic conditions. The reaction can be carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibenzyl-3-(prop-2-en-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzamide derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve the use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions include various benzamide and amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-Dibenzyl-3-(prop-2-en-1-yl)benzamide has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-3-(prop-2-en-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dibenzyl-2-propyn-1-amine: Similar structure but with a propynyl group instead of a prop-2-en-1-yl group.

    N,N-Dibenzyl-2-propen-1-amine: Another closely related compound with slight structural variations.

Uniqueness

N,N-Dibenzyl-3-(prop-2-en-1-yl)benzamide is unique due to its specific substitution pattern and the presence of both benzyl and prop-2-en-1-yl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

138385-31-6

Molecular Formula

C24H23NO

Molecular Weight

341.4 g/mol

IUPAC Name

N,N-dibenzyl-3-prop-2-enylbenzamide

InChI

InChI=1S/C24H23NO/c1-2-10-20-15-9-16-23(17-20)24(26)25(18-21-11-5-3-6-12-21)19-22-13-7-4-8-14-22/h2-9,11-17H,1,10,18-19H2

InChI Key

PIEACACOVRPIIU-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC(=CC=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.